2-(((5-Methyl-2H-imidazol-4-yl)methyl)thio)ethanamine
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Overview
Description
2-(((5-Methyl-2H-imidazol-4-yl)methyl)thio)ethanamine is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 5-position of the imidazole ring and a thioether linkage connecting the imidazole ring to an ethanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Methyl-2H-imidazol-4-yl)methyl)thio)ethanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a suitable thiol compound under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(((5-Methyl-2H-imidazol-4-yl)methyl)thio)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can undergo reduction reactions, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride
Substitution: Various nucleophiles, often in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazole derivatives
Substitution: Substituted ethanamine derivatives
Scientific Research Applications
2-(((5-Methyl-2H-imidazol-4-yl)methyl)thio)ethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(((5-Methyl-2H-imidazol-4-yl)methyl)thio)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Histamine: A naturally occurring imidazole derivative involved in immune responses.
Metronidazole: An antimicrobial agent used to treat infections caused by anaerobic bacteria and protozoa.
Omeprazole: A proton pump inhibitor used to treat acid-related stomach issues.
Uniqueness
2-(((5-Methyl-2H-imidazol-4-yl)methyl)thio)ethanamine is unique due to its specific structural features, such as the thioether linkage and the methyl group at the 5-position of the imidazole ring. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C7H13N3S |
---|---|
Molecular Weight |
171.27 g/mol |
IUPAC Name |
2-[(5-methyl-2H-imidazol-4-yl)methylsulfanyl]ethanamine |
InChI |
InChI=1S/C7H13N3S/c1-6-7(10-5-9-6)4-11-3-2-8/h2-5,8H2,1H3 |
InChI Key |
MYGKEPSXJMFCSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCN=C1CSCCN |
Origin of Product |
United States |
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